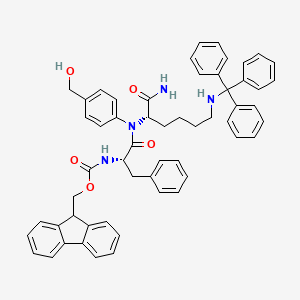

Fmoc-Phe-Lys(Trt)-PAB

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C56H54N4O5 |

|---|---|

Molekulargewicht |

863.0 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1 |

InChI-Schlüssel |

YYQHCELGLDFYGB-XWQGWOARSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of the PAB Spacer in Fmoc-Phe-Lys(Trt)-PAB: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone in the development of sophisticated bioconjugates, particularly Antibody-Drug Conjugates (ADCs). Among the arsenal (B13267) of chemical tools available, the Fmoc-Phe-Lys(Trt)-PAB moiety stands out as a critical component for creating cleavable ADCs with controlled drug release mechanisms. At the heart of this linker's functionality is the p-alkoxybenzyl (PAB) spacer, a self-immolative unit that ensures the traceless delivery of a potent cytotoxic payload to its target. This technical guide provides a comprehensive exploration of the PAB spacer's role within the this compound construct, detailing its mechanism of action, relevant quantitative data, and key experimental protocols.

The PAB Spacer: A Master of Controlled Collapse

The this compound is a sophisticated linker system designed for targeted drug delivery. It is comprised of a fluorenylmethyloxycarbonyl (Fmoc) protected dipeptide, Phenylalanine-Lysine, with a trityl (Trt) protected lysine (B10760008) side chain, all connected to a p-alkoxybenzyl (PAB) alcohol. This entire construct serves as a cleavable linker in the synthesis of ADCs.

The primary role of the PAB spacer is to act as a stable, covalent bridge between the dipeptide trigger and the cytotoxic drug. Its ingenious design allows for a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—but only after a specific enzymatic cleavage event has occurred within the target cancer cell. This controlled release is paramount for:

-

Preventing Premature Drug Release: The linker is designed to be stable in the systemic circulation (blood plasma, pH ~7.4), minimizing off-target toxicity to healthy tissues.

-

Ensuring Efficient Payload Delivery: Upon internalization of the ADC into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.

-

Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.

Mechanism of Action: A Cathepsin B-Triggered Domino Effect

The release of the cytotoxic drug from a PAB-containing ADC is a well-orchestrated molecular event initiated by the enzymatic cleavage of the dipeptide sequence. The Phenylalanine-Lysine (Phe-Lys) dipeptide is a known substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

The sequence of events is as follows:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues of the linker.

-

Self-Immolation Cascade: The cleavage of the dipeptide unmasks a primary amine on the p-aminobenzyl (PAB) group. This initiates a spontaneous and rapid 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB spacer.

-

Payload Release: The 1,6-elimination liberates the attached cytotoxic drug in its original, unmodified, and fully active form, along with carbon dioxide and aza-p-quinone methide as byproducts.

This self-immolative mechanism is depicted in the following signaling pathway diagram:

Quantitative Data on Stability and Cleavage Kinetics

The efficacy of a PAB-based linker is critically dependent on its stability in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data for Phe-Lys-PAB and similar dipeptide-PAB linkers.

Table 1: Plasma Stability of Dipeptide-PABC Linkers

| Linker Sequence | Species | Parameter | Value | Reference |

| Phe-Lys-PABC | Human | Half-life (t1/2) | ~30 days | [1] |

| Phe-Lys-PABC | Mouse | Half-life (t1/2) | >80 hours | [1] |

| Val-Cit-PABC | Mouse | Half-life (t1/2) | ~80 hours | [1] |

Table 2: Cathepsin B-Mediated Cleavage Kinetics

| Substrate | Enzyme | Cleavage Rate (Relative to Val-Cit) | Reference |

| Z-Phe-Lys-PABC-Doxorubicin | Cathepsin B | ~30-fold faster | [2] |

| Z-Val-Cit-PABC-Doxorubicin | Cathepsin B | 1 (baseline) | [2] |

| Z-Phe-Lys-PABC-Doxorubicin | Rat Liver Lysosomal Prep | Similar to Val-Cit | [2] |

Note: Z represents a benzyloxycarbonyl protecting group, and Doxorubicin is the payload. The data indicates that while Phe-Lys is a more rapid substrate for purified Cathepsin B, other lysosomal enzymes may contribute to the cleavage of Val-Cit, resulting in comparable overall release rates in a complex lysosomal environment.

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful application of the this compound linker in ADC development. The following sections provide methodologies for the synthesis of the linker-payload conjugate and the validation of its enzymatic cleavage.

Protocol 1: Solid-Phase Synthesis of this compound-Payload

This protocol outlines the general steps for the solid-phase synthesis of a peptide linker and its conjugation to a payload.

Materials and Reagents:

-

PAB-functionalized resin (e.g., Wang resin)

-

Fmoc-Lys(Trt)-OH

-

Fmoc-Phe-OH

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents: DMF, DCM, Diethyl ether

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Amine-containing cytotoxic payload

-

Reverse-phase HPLC system

Procedure:

-

Resin Swelling: Swell the PAB-resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Lysine):

-

Activate Fmoc-Lys(Trt)-OH with coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test (should be negative).

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling (Phenylalanine):

-

Activate Fmoc-Phe-OH with coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Confirm complete coupling with a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 3.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM and dry under nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Purification of the Linker:

-

Precipitate the crude peptide linker by adding the TFA solution to cold diethyl ether.

-

Purify the linker by reverse-phase HPLC.

-

-

Payload Conjugation:

-

Dissolve the purified linker and the amine-containing payload in a suitable solvent (e.g., DMF).

-

Add a base (e.g., DIPEA) to facilitate the reaction.

-

Monitor the reaction by LC-MS.

-

-

Final Purification: Purify the final this compound-Payload conjugate by reverse-phase HPLC and lyophilize.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

This assay is designed to validate the enzymatic cleavage of the Phe-Lys-PAB linker and quantify the release of the payload.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), particularly the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, stands as the cornerstone of modern peptide science. Its prevalence is attributed to its mild reaction conditions, adaptability to automation, and the robust orthogonality of its protecting group scheme, making it the preferred method for synthesizing peptides for research, therapeutic, and diagnostic applications. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for professionals engaged in peptide synthesis.

The Fmoc/tBu (tert-butyl) strategy is predicated on an orthogonal protection scheme where the temporary Nα-Fmoc protecting group is labile to a mild base (typically piperidine), while the "permanent" side-chain protecting groups (often tBu-based) are cleaved by a strong acid (typically trifluoroacetic acid, TFA).[1] This orthogonality ensures that the side-chain functionalities remain protected throughout the iterative cycles of peptide chain elongation.

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[2] Each cycle of amino acid addition comprises four main stages:

-

Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure the accessibility of reactive sites within the resin beads.[2]

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed with a mild base, most commonly a solution of 20% piperidine (B6355638) in DMF, to expose a free primary or secondary amine.[3][4]

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and subsequently reacts with the free amine on the resin-bound peptide to form a new peptide bond.[3]

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed with solvent to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

The Cyclical Workflow of Fmoc SPPS

The logical progression of Fmoc-SPPS can be visualized as a cyclical process with distinct initiation and termination phases.

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Core Chemical Transformations in Fmoc-SPPS

The success of Fmoc-SPPS is underpinned by a series of well-defined chemical reactions. A fundamental understanding of these mechanisms is crucial for troubleshooting and optimizing the synthesis process.

The core chemical transformations in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Coupling Reagents and Typical Reaction Times

| Coupling Reagent | Chemical Name | Typical Coupling Time (min) | Notes |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 15 - 60 | A widely used and effective coupling reagent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 5 - 30 | Highly efficient, especially for sterically hindered amino acids and difficult sequences.[5] |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 6-Chloro | 15 - 60 | Similar to HBTU but can be more effective in some cases.[5] |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | 30 - 120 | A cost-effective option with low racemization potential.[5] |

Table 2: Common Resins for Fmoc SPPS

| Resin Type | C-Terminal Functionality | Recommended Use |

| Wang Resin | Carboxylic acid | Standard synthesis of linear peptides with a C-terminal acid. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic acid | Synthesis of fully protected peptide fragments and for peptides where C-terminal racemization is a concern. |

| Rink Amide Resin | Amide | Synthesis of peptides with a C-terminal amide. |

| Sieber Amide Resin | Amide | For the synthesis of peptide amides under very mild cleavage conditions. |

Table 3: Typical Cleavage Cocktail Compositions and Applications

| Reagent Cocktail (v/v) | Composition | Application | Cleavage Time (hours) |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | General purpose for peptides with sensitive residues (Cys, Met, Trp, Tyr).[6] | 1.5 - 4 |

| Reagent B | TFA / Phenol / Water / Triisopropylsilane (B1312306) (88:5:5:2) | For peptides containing Trt-based protecting groups.[6] | 1 - 2 |

| TFA / TIS / H₂O | 95% TFA / 2.5% Triisopropylsilane / 2.5% Water | For peptides without sensitive residues. | 1 - 3 |

| TFA / DCM | 1-50% TFA in Dichloromethane | Very mild cleavage from 2-chlorotrityl resin to yield protected peptide fragments. | 0.5 - 2 |

Table 4: Theoretical Peptide Yield Based on Coupling Efficiency

The overall yield of a peptide synthesis is highly dependent on the efficiency of each coupling and deprotection step.

| Per-Step Efficiency | Overall Yield for a 10-mer Peptide | Overall Yield for a 30-mer Peptide | Overall Yield for a 50-mer Peptide |

| 97.0% | 73.7% | 40.1% | 21.8% |

| 98.0% | 81.7% | 54.5% | 36.4% |

| 99.0% | 90.4% | 73.9% | 60.5% |

| 99.5% | 95.1% | 86.0% | 77.8% |

| 99.9% | 99.0% | 97.0% | 95.1% |

Detailed Experimental Protocols

The following protocols provide standardized procedures for manual Fmoc SPPS on a 0.1 mmol scale.

Resin Preparation and Swelling

-

Weigh Resin: Weigh an appropriate amount of resin (e.g., 125-333 mg for a resin with a loading capacity of 0.3-0.8 mmol/g) to achieve a 0.1 mmol scale into a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).[2]

-

Swell Resin: Add DMF (5-10 mL) to the resin to cover it completely.[2]

-

Agitate: Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

Wash: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

The Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[2]

-

First Deprotection: Add the deprotection solution (5 mL) to the resin and agitate for 3-5 minutes. Drain the solution.[2]

-

Second Deprotection: Add a fresh portion of the deprotection solution (5 mL) and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[2]

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (3-4 mL).

-

Activate: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and mix. Allow the pre-activation to proceed for 1-2 minutes.

-

Couple: Add the activated amino acid solution to the deprotected peptide-resin.

-

React: Agitate the mixture for 30-60 minutes at room temperature.

-

Wash: After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).

-

Monitor (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A blue color on the resin beads indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step. A yellow or colorless result indicates a successful coupling.

Final Cleavage and Deprotection

-

Final Fmoc Removal: After the final amino acid has been coupled, perform the Fmoc deprotection step as described in section 2.1.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and then methanol (B129727) (2 times). Dry the resin thoroughly under vacuum for at least 1 hour.

-

Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.

-

Cleavage Reaction: Add the cleavage cocktail (5-10 mL per 0.1 mmol of peptide) to the dried peptide-resin.[7]

-

Incubate: Gently agitate the mixture at room temperature for 1.5-3 hours.

-

Isolate Peptide: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

-

Precipitate Peptide: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

-

Wash and Dry: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in modern chemical and biomedical research. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics. By carefully selecting resins, coupling reagents, and cleavage conditions, and by meticulously executing the synthesis protocols, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

An In-depth Technical Guide to the Role of the Trityl Protecting Group on the Lysine Side Chain

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Side Chain Protection

In the intricate process of peptide synthesis, the functional side chains of amino acids present a significant challenge. To prevent unwanted side reactions and ensure the correct peptide sequence is assembled, these reactive groups must be temporarily masked with protecting groups. An ideal protecting group should be stable under the conditions of peptide bond formation but readily removable under specific conditions that do not affect the peptide backbone or other protecting groups. This principle of selective removal is known as orthogonality.

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky, acid-labile protecting group widely employed for the protection of amines, thiols, and hydroxyls.[1] Due to its steric hindrance, it is particularly effective for protecting the ε-amino group of lysine (B10760008), playing a crucial role in the synthesis of complex peptides and bioconjugates.[1]

Properties of the N-ε-Trityl Group

The utility of the trityl group stems from its unique chemical properties, primarily its steric bulk and precisely tunable acid lability.

-

Structure and Steric Hindrance : The trityl group consists of three phenyl rings attached to a central carbon atom. This bulky, propeller-like structure provides significant steric protection to the lysine side chain, preventing its participation in unintended acylation reactions during peptide synthesis.

-

Acid Lability : The bond between the trityl group and the nitrogen atom is highly sensitive to acid. This is due to the extraordinary stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage.[2] The positive charge on this cation is extensively delocalized across the three phenyl rings, making it an excellent leaving group.[2] This lability allows for its removal under very mild acidic conditions, which is a cornerstone of its utility.[1]

-

Orthogonality : In the context of modern Solid-Phase Peptide Synthesis (SPPS), which predominantly uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, the trityl group offers a key orthogonal protection strategy.[3] The Fmoc group is removed by a base (e.g., piperidine), while the Trt group is removed by a very mild acid, and the more robust side-chain protecting groups (like tBu, Boc) and the resin linkage are cleaved by strong acid (e.g., Trifluoroacetic acid - TFA).[3] This three-dimensional orthogonality is essential for advanced applications like on-resin cyclization or side-chain modification.

Trityl Analogues: Mmt and Mtt

To fine-tune the acid lability, derivatives of the trityl group have been developed, most notably the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups. The introduction of electron-donating groups on one of the phenyl rings further stabilizes the resulting carbocation, increasing the lability of the protecting group.[4]

The general order of acid lability is: Mmt > Mtt > Trt .[4][5]

-

Mmt (4-methoxytrityl) : The most acid-labile of the common trityl-type groups. It can be removed under extremely mild conditions, such as 1% TFA or even mixtures of acetic acid and trifluoroethanol (TFE).[5][6]

-

Mtt (4-methyltrityl) : Strikes a balance between the stability of Trt and the high lability of Mmt.[4] It is stable enough for standard Fmoc-SPPS but can be selectively cleaved using conditions like 1-2% TFA in dichloromethane (B109758) (DCM).[7][8] This makes it a popular choice for on-resin side-chain manipulations.

Quantitative Data and Comparisons

The selection of a protecting group is a critical decision in a synthetic strategy. The following tables summarize the cleavage conditions and comparative stability of trityl-type groups.

Table 1: Cleavage Conditions for Trityl-Type Protecting Groups on Lysine Side Chain

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Lability |

| Trityl | Trt | 20-50% TFA in DCM; HFIP/DCM (1:4) | Least Labile |

| 4-Methyltrityl | Mtt | 1-2% TFA in DCM with scavengers; AcOH/TFE/DCM (1:2:7) | Intermediate |

| 4-Methoxytrityl | Mmt | 1% TFA in DCM; AcOH/TFE/DCM (1:2:7); 0.6 M HOBt in DCM/TFE | Most Labile |

Data compiled from multiple sources.[7][8]

Table 2: Orthogonal Stability of Common Lysine Protecting Groups in Fmoc-SPPS

| Protecting Group | Stable to 20% Piperidine/DMF? | Stable to 1% TFA/DCM? | Stable to 95% TFA? | Primary Application |

| Boc (t-butyloxycarbonyl) | Yes | Yes | No | Standard side-chain protection |

| Trt (Trityl) | Yes | No (partially cleaved) | No | Alternative to Boc; can improve peptide quality[9] |

| Mtt (4-Methyltrityl) | Yes | No | No | On-resin side-chain modification |

| Mmt (4-Methoxytrityl) | Yes | No | No | On-resin side-chain modification |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | No (slowly) | Yes | Yes | On-resin modification (cleaved by hydrazine)[5] |

| Alloc (Allyloxycarbonyl) | Yes | Yes | Yes | On-resin modification (cleaved by Pd(0)) |

Key Experimental Protocols

Detailed methodologies are crucial for successful synthesis. The following are representative protocols for the protection and selective deprotection of the lysine ε-amino group.

Protocol 1: N-ε-Tritylation of N-α-Fmoc-Lysine

This protocol describes the introduction of the trityl group onto the side chain of lysine.

Materials:

-

N-α-Fmoc-L-lysine

-

Trityl chloride (Trt-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-α-Fmoc-L-lysine in anhydrous DCM.

-

Add DIPEA (approx. 2.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trityl chloride (approx. 1.2 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-α-Fmoc-N-ε-Trityl-L-lysine.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol is widely used for removing the Mtt group to allow for site-specific modification of the lysine side chain while the peptide remains attached to the solid support. A similar, though often slower, procedure can be applied for the Trt group.

Materials:

-

Peptide-resin containing an Mtt-protected lysine residue.

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a cation scavenger.[7]

-

Dichloromethane (DCM).

-

Methanol (MeOH).

-

1% DIPEA in N,N-Dimethylformamide (DMF).

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Prepare the deprotection cocktail: 1% TFA and 2% TIS in DCM (v/v/v). For example, for 100 mL, use 1 mL TFA, 2 mL TIS, and 97 mL DCM.[7]

-

Drain the swelling solvent and add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).[7]

-

Gently agitate the suspension at room temperature. The solution will typically turn yellow/orange due to the released Mtt cation.

-

Perform repeated treatments (e.g., 10-20 treatments of 2 minutes each) until the solution no longer develops a strong color, indicating complete removal.[6]

-

Filter the resin and wash thoroughly with DCM (3x), MeOH (2x), and DCM (3x).[7]

-

Neutralize the resin by washing with 1% DIPEA in DMF (2x).[7]

-

Wash the resin with DMF (3x) to prepare it for the subsequent coupling or modification step.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex chemical strategies and workflows.

Caption: Structure of N-α-Fmoc-N-ε-Trityl-L-Lysine.

Caption: Orthogonality of Trityl vs. Fmoc and tBu groups in SPPS.

Caption: Workflow for site-specific labeling via Lys(Trt) side-chain protection.

Applications in Research and Drug Development

The unique properties of the trityl group on lysine make it an enabling tool for several advanced applications:

-

Synthesis of Branched and Cyclic Peptides : The ability to selectively unmask the lysine side chain on-resin is fundamental for creating branched peptides (e.g., for vaccine development or multiple antigenic peptides) or for performing on-resin side-chain-to-side-chain or side-chain-to-terminus cyclizations.[8]

-

Site-Specific Bioconjugation : In drug development, the precise attachment of payloads is critical. Trityl-protected lysine allows for the synthesis of a full peptide sequence, followed by the selective deprotection of a single lysine residue for the covalent attachment of drugs, imaging agents, fluorescent labels, or polyethylene (B3416737) glycol (PEG) chains (PEGylation).[10][11]

-

Improving Peptide Quality : In some cases, using Fmoc-Lys(Trt)-OH instead of the standard Fmoc-Lys(Boc)-OH can lead to higher quality crude peptides.[9] The trityl group is more effectively scavenged during final TFA cleavage compared to the t-butyl group, reducing the formation of t-butylated side products.[9]

Conclusion

The trityl protecting group, along with its more labile Mtt and Mmt analogues, represents a cornerstone of modern peptide chemistry. Its finely tuned acid lability provides an essential degree of orthogonality, enabling complex synthetic strategies that are critical for academic research and the development of sophisticated peptide-based therapeutics and diagnostics. A thorough understanding of its properties, comparative lability, and associated experimental protocols is indispensable for professionals in the field.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc-Lys(Trt)-OH [cem.com]

- 10. P134-M Solid Phase Synthesis of C-Terminus Fluorescent Peptide: Comparison of Fmoc-Lys(5-FAM)-Resin and Fmoc-Lys[5-FAM(Trt)]-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Solubility and Stability of Fmoc-Phe-Lys(Trt)-PAB: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Lys(Trt)-PAB, a cornerstone in the construction of advanced biotherapeutics, serves as a critical cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its precise chemical characteristics, particularly its solubility and stability, are paramount to the successful development of ADCs, influencing everything from synthesis efficiency to in vivo efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound across a range of relevant solvents and conditions. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates from the known properties of its constituent moieties—Fmoc, Phenylalanine, Lysine (B10760008) (with its Trityl-protected side chain), and the para-aminobenzyl (PAB) self-immolative spacer—to provide a robust predictive analysis. Furthermore, this document outlines detailed experimental protocols for determining these crucial parameters and discusses the chemical pathways governing the linker's stability and cleavage.

Introduction to this compound in ADC Technology

This compound is a dipeptide-based linker, prized for its susceptibility to cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This targeted cleavage mechanism is central to the design of ADCs, ensuring that the cytotoxic payload is released preferentially at the site of action, thereby minimizing off-target toxicity.[3] The linker consists of several key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus of the dipeptide, crucial during solid-phase peptide synthesis (SPPS).

-

Phe-Lys (Phenylalanine-Lysine) dipeptide: The recognition sequence for Cathepsin B.[2]

-

Trt (Trityl) group: An acid-labile protecting group for the lysine side chain, which also imparts significant steric bulk.

-

PAB (para-aminobenzyl) group: A self-immolative spacer that, upon enzymatic cleavage of the dipeptide, spontaneously releases the conjugated drug.[2]

The interplay of these components dictates the overall physicochemical properties of the molecule, including its solubility and stability.

Solubility Profile

Predicting the solubility of a complex molecule like this compound requires an understanding of the contributions of its individual components. The large, hydrophobic Fmoc and Trityl groups dominate the molecule's character, rendering it sparingly soluble in aqueous solutions but readily soluble in polar aprotic organic solvents.

Qualitative Solubility Analysis

Based on the structure and general principles of peptide chemistry, the following solubility characteristics can be anticipated:

-

High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the peptide backbone and the large protecting groups.[4]

-

Moderate Solubility: In chlorinated solvents like Dichloromethane (DCM) and in ethers like Tetrahydrofuran (THF), often used in mixtures with more polar solvents.[4]

-

Low to Negligible Solubility: In aqueous solutions (e.g., water, phosphate-buffered saline) and non-polar organic solvents (e.g., hexanes, diethyl ether). The hydrophobic nature of the Fmoc and Trityl groups prevents effective solvation by water.

Quantitative Solubility Data (Estimated)

Direct experimental values for the solubility of this compound are not widely published. The following table provides estimated solubility based on data for structurally similar Fmoc-protected amino acids and dipeptides. These values should be considered as a guideline for experimental work.

| Solvent | Chemical Formula | Estimated Solubility | Rationale / Notes |

| Dimethylformamide (DMF) | C₃H₇NO | > 100 mg/mL | Common solvent for peptide synthesis; effectively solvates Fmoc-protected peptides.[4] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | > 100 mg/mL | Highly polar aprotic solvent, excellent for dissolving large, hydrophobic molecules. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | > 100 mg/mL | A strong solvent for peptide synthesis, similar to DMF.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 10-50 mg/mL | Less polar than DMF/DMSO; solubility may be limited but sufficient for many reaction conditions.[4] |

| Acetonitrile (B52724) (ACN) | C₂H₃N | 1-10 mg/mL | Often used in reversed-phase HPLC; solubility is typically lower than in DMF or DMSO. |

| Water | H₂O | < 0.1 mg/mL | The large hydrophobic groups (Fmoc, Trt) lead to poor aqueous solubility. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | - | < 0.1 mg/mL | Similar to water, the presence of salts does not significantly improve the solubility of this hydrophobic molecule. |

Stability Profile

The stability of this compound is a critical factor for its storage, handling during ADC conjugation, and its performance in vivo. The molecule's stability is influenced by pH, enzymatic activity, and the chemical environment.

pH Stability

-

Acidic Conditions (pH < 4): The Trityl group is highly susceptible to cleavage under acidic conditions. The PAB linker itself is generally stable to acid hydrolysis. The Fmoc group is stable in acidic conditions.

-

Neutral Conditions (pH ~7.4): The linker is designed to be stable at physiological pH, which is crucial for preventing premature drug release in systemic circulation.[]

-

Basic Conditions (pH > 9): The Fmoc group is readily cleaved by bases, a property exploited during SPPS. The peptide backbone can also be susceptible to hydrolysis under strongly basic conditions.

Enzymatic Stability

The Phe-Lys dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal protease.[2] This enzymatic cleavage is the intended mechanism for drug release within the target cancer cells. While Cathepsin B is the primary enzyme, other lysosomal proteases may also contribute to cleavage.[6]

Plasma Stability

For an ADC to be effective, the linker must remain stable in the bloodstream to avoid premature release of the cytotoxic payload. The Val-Cit dipeptide linker, which is structurally similar to Phe-Lys, has demonstrated good stability in human plasma.[7] It is anticipated that the Phe-Lys linker will exhibit comparable stability. However, plasma stability can be species-dependent and should be experimentally verified.[8]

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, NMP, DCM, ACN, Water, PBS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent of known high solubility (e.g., DMF or DMSO).

-

Serial Dilutions: Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Calibration Curve Generation: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration. A typical HPLC method would be:

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each test solvent in a vial.

-

Vortex the vials vigorously for 2 minutes.

-

Incubate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24 hours to ensure equilibrium is reached.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC system and determine the peak area.

-

Use the calibration curve to calculate the concentration of this compound in the supernatant.

-

Calculate the solubility in mg/mL or molarity.

-

Protocol for Stability Assessment in Plasma

Objective: To evaluate the stability of the ADC linker in plasma by monitoring the release of the payload over time.

Materials:

-

Antibody-Fmoc-Phe-Lys(Trt)-PAB-Drug conjugate (ADC)

-

Human plasma (or plasma from other relevant species)

-

Phosphate-buffered saline (PBS), pH 7.4

-

37 °C incubator

-

LC-MS/MS system for quantification of released drug

Methodology:

-

ADC Incubation:

-

Time-Point Sampling:

-

Sample Processing (Protein Precipitation):

-

To each 100 µL plasma aliquot, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of the released payload.

-

Analyze the processed samples to determine the concentration of the free drug at each time point.

-

-

Data Analysis:

Visualization of Key Processes

Cathepsin B Cleavage and Drug Release Pathway

Caption: Cathepsin B-mediated cleavage of the Phe-Lys linker and subsequent drug release.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a sophisticated chemical entity whose solubility and stability are critical determinants of its utility in the synthesis and performance of antibody-drug conjugates. While direct quantitative data remains sparse, a thorough understanding of its constituent parts allows for reliable predictions of its behavior in various solvents and biological media. This guide provides a foundational understanding and practical experimental protocols for researchers to rigorously characterize this important ADC linker, thereby facilitating the development of more effective and safer targeted cancer therapies. The provided workflows and conceptual diagrams serve to clarify the complex processes involved in both the analysis and the mechanism of action of this linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Methodological & Application

Protocol for Solid-Phase Synthesis of Fmoc-Phe-Lys(Trt)-PAB Resin

Abstract

This document provides a detailed protocol for the solid-phase synthesis of Fmoc-Phe-Lys(Trt)-PAB resin. This peptide-resin conjugate is a valuable building block in the development of antibody-drug conjugates (ADCs), where the Phe-Lys dipeptide serves as a cleavable linker, often in conjunction with a p-aminobenzyl (PAB) spacer.[1][2][3] The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5][6][7][8] This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[7][9] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[4][8]

The target molecule, this compound, consists of a dipeptide, Phenylalanine-Lysine, attached to a p-aminobenzyl (PAB) functionalized resin. The N-terminus is protected by an Fmoc group, and the lysine (B10760008) side-chain is protected by a trityl (Trt) group to prevent unwanted side reactions. This specific construct is frequently utilized as a linker in ADCs, where the dipeptide is designed to be cleaved by lysosomal enzymes like Cathepsin B, leading to the release of a cytotoxic payload at the target site.[1][2][3]

This application note details the step-by-step procedure for the synthesis of this compound resin, including resin preparation, amino acid coupling, and Fmoc deprotection.

Experimental Protocol

The synthesis involves the sequential coupling of Fmoc-protected amino acids to a p-aminobenzyl alcohol (PAB) functionalized resin. The synthesis is performed in the C-terminal to N-terminal direction.

Materials and Reagents

| Category | Item | Grade |

| Resin | p-Aminobenzyl alcohol (PAB) resin | Peptide Synthesis Grade |

| Amino Acids | Fmoc-Lys(Trt)-OH | Synthesis Grade |

| Fmoc-Phe-OH | Synthesis Grade | |

| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |

| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade |

| Deprotection | Piperidine (B6355638) | Synthesis Grade |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade |

| DCM (Dichloromethane) | ACS Grade | |

| Methanol | ACS Grade | |

| Washing Solvents | Isopropanol (IPA) | ACS Grade |

Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound resin.

Step-by-Step Procedure

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling 1.1. Place 100-200 mg of p-aminobenzyl alcohol (PAB) resin (with a typical loading capacity of 0.5-1.0 mmol/g) into a solid-phase synthesis vessel. 1.2. Add 5 mL of DMF to the resin. 1.3. Agitate the resin gently for 30-60 minutes at room temperature to allow for adequate swelling. 1.4. Drain the DMF from the vessel.

2. Coupling of the First Amino Acid: Fmoc-Lys(Trt)-OH 2.1. In a separate vial, dissolve Fmoc-Lys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 3-5 mL of DMF. 2.2. Briefly agitate the solution to activate the amino acid (approximately 1-2 minutes). 2.3. Add the activated amino acid solution to the swollen resin. 2.4. Agitate the reaction mixture for 1-2 hours at room temperature. 2.5. Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

3. Washing after Lysine Coupling 3.1. Drain the coupling solution from the reaction vessel. 3.2. Wash the resin sequentially with:

- DMF (3 x 5 mL)

- DCM (3 x 5 mL)

- DMF (3 x 5 mL)

4. Fmoc Deprotection of Lysine 4.1. Add 5 mL of 20% piperidine in DMF to the resin. 4.2. Agitate for 3 minutes and drain. 4.3. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. 4.4. Drain the deprotection solution.

5. Washing after Fmoc Deprotection 5.1. Wash the resin thoroughly to remove residual piperidine and dibenzofulvene-piperidine adduct:

- DMF (5 x 5 mL)

- IPA (3 x 5 mL)

- DCM (3 x 5 mL) 5.2. Monitoring (Optional): A positive Kaiser test (blue beads) will confirm the presence of the free amine.

6. Coupling of the Second Amino Acid: Fmoc-Phe-OH 6.1. In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 3-5 mL of DMF. 6.2. Activate the amino acid by gentle agitation for 1-2 minutes. 6.3. Add the activated amino acid solution to the deprotected Lys(Trt)-PAB resin. 6.4. Agitate the reaction mixture for 1-2 hours at room temperature. 6.5. Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.

7. Final Washing 7.1. Drain the coupling solution. 7.2. Wash the final this compound resin sequentially with:

- DMF (5 x 5 mL)

- DCM (5 x 5 mL)

- Methanol (3 x 5 mL)

8. Drying 8.1. Dry the resin under a stream of nitrogen, followed by drying under high vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis.

| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Volume/Amount (for 0.1 mmol scale) | Reaction Time | Temperature |

| Resin Swelling | DMF | - | 5 mL | 30-60 min | Room Temp |

| Lysine Coupling | Fmoc-Lys(Trt)-OH | 3 | 0.3 mmol | 1-2 hours | Room Temp |

| HBTU | 2.9 | 0.29 mmol | |||

| DIPEA | 6 | 0.6 mmol | |||

| DMF | - | 3-5 mL | |||

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL | 3 + 15 min | Room Temp |

| Phenylalanine Coupling | Fmoc-Phe-OH | 3 | 0.3 mmol | 1-2 hours | Room Temp |

| HBTU | 2.9 | 0.29 mmol | |||

| DIPEA | 6 | 0.6 mmol | |||

| DMF | - | 3-5 mL |

Conclusion

This protocol provides a detailed and reliable method for the solid-phase synthesis of this compound resin. The resulting product is a key intermediate for the construction of more complex molecules, particularly in the field of antibody-drug conjugates. Adherence to the described procedures, including thorough washing steps and optional reaction monitoring, will contribute to a high-quality final product.

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for the Cleavage of Fmoc-Phe-Lys(Trt)-PAB from Resin using TFA Cocktails

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient cleavage of synthetic peptides from solid-phase resins is a critical step in peptide synthesis and the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs) where the Fmoc-Phe-Lys(Trt)-PAB moiety often serves as a cleavable linker.[1][2][3][4] This document provides detailed application notes and protocols for the cleavage of this compound from the resin using trifluoroacetic acid (TFA) cocktails. The trityl (Trt) protecting group on the lysine (B10760008) side-chain is highly acid-labile, and its removal, along with the cleavage from the resin, generates reactive carbocations that can lead to side reactions if not properly scavenged.[5][6] The selection of an appropriate TFA cocktail containing scavengers is therefore paramount to obtaining the desired product with high purity and yield.

Principle of Cleavage

The cleavage of the peptide from the p-alkoxybenzyl (PAB) linker, common in resins like Wang resin, is achieved through acidolysis with a high concentration of TFA.[7] The acid protonates the ester linkage, facilitating the release of the peptide with a C-terminal carboxylic acid. Simultaneously, the acid cleaves the Trt protecting group from the lysine side-chain. The liberated trityl cations are highly stable and electrophilic, necessitating the use of scavengers to prevent re-attachment to the peptide or modification of sensitive residues.[5][6]

Data Presentation

Table 1: Recommended TFA Cleavage Cocktails

The choice of cleavage cocktail is dependent on the other amino acids present in the full peptide sequence. For the dipeptide this compound itself, a simple cocktail is sufficient. However, if other sensitive residues are present, more complex cocktails are required.

| Reagent Cocktail | Composition (v/v/w) | Target Protecting Groups/Residues | Notes |

| Reagent B (Modified) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Boc, tBu, Trt , Pbf | A general and effective non-odorous cocktail suitable for peptides lacking Met, Cys, or Trp.[6][8] TIS is an excellent scavenger for the trityl cation. |

| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Boc, tBu, Trt , Pbf, Pmc, Mtr | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[6][8] Provides a robust scavenger environment to minimize a wide range of side reactions. |

| TFA/TIS/Water/EDT | 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT | Boc, tBu, Trt , Pbf | Recommended for peptides containing Cys to keep the sulfhydryl group reduced.[9] |

Table 2: Common Scavengers and Their Functions

| Scavenger | Chemical Name | Function | Target Residues/Protecting Groups |

| Triisopropylsilane (TIS) | (CH(CH₃)₂)₃SiH | Reduces and scavenges carbocations, particularly the trityl cation.[5] | Trt , Pbf, Tmob |

| Water | H₂O | Scavenges t-butyl cations.[5] | tBu |

| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A potent reducing agent and scavenger for various carbocations.[6] Prevents reattachment of Trt groups and protects Cys. | Trt , Cys, Met, Trp |

| Thioanisole | C₆H₅SCH₃ | A soft nucleophile that scavenges carbocations and can accelerate the removal of Arg(Mtr/Pmc) groups.[6][10] | Trt , Met, Arg(Mtr/Pmc) |

| Phenol | C₆H₅OH | Protects Tyr and Trp side chains from modification.[6] | Tyr, Trp |

Experimental Protocols

This protocol outlines the general procedure for the cleavage of this compound from a solid-phase resin (e.g., Wang resin).

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether (or methyl t-butyl ether)

-

Dichloromethane (DCM)

-

Reaction vessel with a frit and stopcock

-

Shaker

-

Sintered glass funnel

-

Centrifuge and centrifuge tubes

Procedure:

1. Resin Preparation: a. Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. b. Swell the resin by washing with DCM (3 x 1 mL) for 1-2 minutes per wash. c. Remove the final DCM wash by filtration.

2. N-terminal Fmoc Group Removal (Optional but Recommended): a. Treat the resin with 20% piperidine (B6355638) in DMF (2 mL) for 5 minutes, then drain. b. Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for an additional 15-20 minutes. c. Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 1 mL), followed by DCM (3 x 1 mL). d. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[11]

3. Cleavage Cocktail Preparation: a. CAUTION: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive. b. For 100 mg of resin, prepare approximately 2 mL of the chosen cocktail. For this compound, the modified Reagent B is recommended. c. Modified Reagent B: In a glass vial, carefully mix TFA (1.9 mL, 95%), deionized water (0.05 mL, 2.5%), and TIS (0.05 mL, 2.5%).[7]

4. Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the resin in the reaction vessel. b. Agitate the mixture at room temperature for 1.5 to 2 hours.[11] The resin may turn a deep yellow or orange color due to the formation of the trityl cation, which is normal.[12] c. Periodically swirl the mixture to ensure complete reaction.

5. Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube (e.g., a 15 mL centrifuge tube). b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11] c. In a larger centrifuge tube (e.g., 50 mL), add approximately 10 times the volume of the TFA filtrate of cold diethyl ether. d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[7] e. To maximize precipitation, store the mixture at -20°C for at least 30 minutes.[7]

6. Peptide Washing and Drying: a. Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing, centrifuging, and decanting after each wash to remove residual scavengers and organic impurities.[7] d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

7. Analysis: a. The purity and identity of the cleaved peptide can be confirmed by analytical techniques such as HPLC and mass spectrometry.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the cleavage of this compound from resin.

Logical Relationship of Cleavage Components

Caption: Interaction of components during TFA-mediated cleavage.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound|1116085-98-3|COA [dcchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC's design, influencing its stability, efficacy, and safety. Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a key enzyme targeted for the cleavage of specific peptide linkers, leading to the controlled release of the payload within the cancer cell.[1][2]

This document provides detailed application notes and protocols for conducting in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of ADC linkers. These assays are essential for the selection and optimization of linkers in ADC development.[]

Data Presentation: Comparative Cleavage of ADC Linkers

The selection of a suitable peptide linker is crucial for the successful development of an ADC. The following tables summarize quantitative data on the enzymatic cleavage of various peptide linkers by cathepsin B, providing a basis for comparison.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate Compared to Val-Cit | Reference |

| Val-Cit | 1x | [4] |

| Val-Ala | ~0.5x | [4] |

| Phe-Lys | ~30x | [4] |

Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | Cathepsin B | - | - | - | [4] |

| Val-Ala-PABC | Cathepsin B | - | - | - | [4] |

| Phe-Lys-PABC | Cathepsin B | - | - | - | [4] |

Note: The specific kinetic parameters (kcat and Km) for full ADC constructs are not widely published in a standardized format. The values in this table are intended for illustrative purposes to highlight the differences in catalytic efficiency for various linkers. "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of linker cleavage. Below are standard methodologies for performing in vitro cathepsin B cleavage assays.

Protocol 1: Endpoint Assay for Screening ADC Linker Cleavage

This protocol is suitable for the rapid screening of multiple ADC linkers to determine their susceptibility to cathepsin B cleavage.

Objective: To qualitatively or semi-quantitatively assess the extent of payload release from an ADC after a fixed incubation time with cathepsin B.

Materials:

-

ADC construct with a cleavable linker

-

Purified human or recombinant cathepsin B[5]

-

Activation Buffer: 30 mM DTT / 15 mM EDTA in water[5]

-

Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0[5]

-

Quenching Solution: Acetonitrile containing an internal standard (for LC-MS analysis) or a suitable buffer to stop the reaction.

-

HPLC or LC-MS/MS system for analysis[]

Procedure:

-

Enzyme Activation: In a microcentrifuge tube, add 5 µL of cathepsin B stock solution to 10 µL of Activation Buffer. Incubate for 15 minutes at room temperature.[5]

-

Reaction Mixture Preparation: Dilute the activated cathepsin B solution with pre-warmed (37°C) Assay Buffer.[5]

-

Initiate Reaction: Add the ADC construct to the diluted enzyme solution to a final concentration of approximately 1 µM. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[6]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 1, 4, 8, 24 hours).[6]

-

Reaction Quenching: At each time point, terminate the reaction by adding an excess of cold Quenching Solution.

-

Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.

-

Controls:

-

No-Enzyme Control: Incubate the ADC construct in Assay Buffer without cathepsin B to assess linker stability under the assay conditions.

-

Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor before adding the ADC to confirm that the observed cleavage is enzyme-specific.

-

Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol is designed to determine the kinetic constants (Km and kcat) of cathepsin B for a specific ADC linker.

Objective: To quantify the catalytic efficiency of cathepsin B for a given ADC linker.

Materials:

-

Same as Protocol 1

-

Fluorogenic peptide linker substrate (e.g., Val-Cit-AMC) or a method to quantify payload release over time.[1]

-

Fluorescence plate reader (if using a fluorogenic substrate).

Procedure:

-

Enzyme Activation: Activate cathepsin B as described in Protocol 1.

-

Substrate Preparation: Prepare a series of dilutions of the ADC or fluorogenic substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[1]

-

Assay Setup: In a 96-well plate, add the activated cathepsin B solution to each well.

-

Initiate Reaction: Add the different concentrations of the substrate to the wells to start the reaction.

-

Kinetic Measurement:

-

For Fluorogenic Substrates: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore (e.g., ~350-380 nm excitation and ~440-460 nm emission for AMC).[6]

-

For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction as described in Protocol 1. Analyze the samples to determine the concentration of the released payload.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction at each substrate concentration from the slope of the linear portion of the progress curve (fluorescence or product concentration vs. time).[4]

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[1]

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[1]

-

Mandatory Visualizations

ADC Internalization and Cathepsin B Cleavage Pathway

Caption: ADC internalization, trafficking, and payload release pathway.

Experimental Workflow for In Vitro Cathepsin B Cleavage Assay

Caption: Workflow for in vitro cathepsin B cleavage assay.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Cathepsin B-Cleavable Fmoc-Phe-Lys(Trt)-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed protocols and application notes for the synthesis of ADCs using the cathepsin B-cleavable linker, Fmoc-Phe-Lys(Trt)-PAB.

The this compound linker is a dipeptide-based linker designed for selective cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[] This targeted release mechanism minimizes systemic toxicity by ensuring that the cytotoxic payload is primarily released within the target cancer cells. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, upon cleavage of the Phe-Lys amide bond, spontaneously releases the payload in its active form.[2] The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups are protecting groups for the amine functionalities, which are removed during the synthesis of the linker-payload conjugate.

Experimental Workflow Overview

The overall process for synthesizing an ADC using the this compound linker can be divided into three main stages:

-

Synthesis of the Linker-Payload Conjugate: This involves the deprotection of the this compound linker and its subsequent conjugation to a cytotoxic payload.

-

Antibody Modification and Conjugation: The antibody is prepared for conjugation, typically by reducing interchain disulfide bonds to expose reactive thiol groups. The linker-payload is then conjugated to the antibody.

-

Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Detailed Experimental Protocols

Protocol 1: Synthesis of the Maleimide-Activated Linker-Payload

This protocol describes the preparation of a maleimide-activated linker-payload, assuming the payload contains a suitable amine group for conjugation to the PAB spacer and the final construct is activated with a maleimide (B117702) group for antibody conjugation. A common payload used with this type of linker is Monomethyl Auristatin E (MMAE).

Materials:

-

This compound

-

Monomethyl Auristatin E (MMAE) or other amine-containing payload

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Maleimidocaproic acid (MC)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC grade water and acetonitrile

-

Solid-phase extraction (SPE) cartridges or preparative HPLC system

Procedure:

-

Fmoc Deprotection:

-

Dissolve this compound in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, evaporate the solvent under reduced pressure.

-

-

Trt Deprotection:

-

Dissolve the residue from the previous step in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Stir at room temperature for 2 hours.

-

Precipitate the deprotected linker by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold ether.

-

Dry the deprotected H-Phe-Lys-PAB-NH2 linker under vacuum.

-

-

Payload Conjugation:

-

Dissolve the deprotected linker and MMAE (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the H-Phe-Lys-PAB-MMAE conjugate by preparative HPLC.

-

-

Maleimide Activation:

-

Dissolve the purified H-Phe-Lys-PAB-MMAE and maleimidocaproic acid (1.5 equivalents) in DMF.

-

Add HATU (1.6 equivalents) and DIPEA (3.0 equivalents).

-

Stir at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final maleimide-activated linker-payload (MC-Phe-Lys-PAB-MMAE) by preparative HPLC and lyophilize to a white powder.

-

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-activated linker-payload (from Protocol 1)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N-acetylcysteine

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare a stock solution of TCEP in water and adjust the pH to 7.0.

-

Add a 2.5-fold molar excess of TCEP to the antibody solution (typically 5-10 mg/mL).

-

Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the maleimide-activated linker-payload in DMSO.

-

Add a 5-fold molar excess of the linker-payload to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate at room temperature for 1 hour with gentle mixing.

-

-

Quenching the Reaction:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

Protocol 3: ADC Purification and Characterization

Purification:

-

Purify the crude ADC using a suitable chromatography method. Hydrophobic Interaction Chromatography (HIC) is commonly used to separate ADC species with different drug-to-antibody ratios.

-

Alternatively, Size-Exclusion Chromatography (SEC) can be used to remove excess linker-payload and other small molecule impurities.

Characterization:

-

Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

-

Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC by HIC. The elution profile will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas.

-

Mass Spectrometry (MS): For a more precise determination, the ADC can be analyzed by native MS or after reduction and separation of the light and heavy chains by LC-MS.

-

-

Purity and Aggregation:

-

Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments.

-

SDS-PAGE: Run the ADC on a non-reducing and reducing SDS-PAGE to assess its integrity and the successful conjugation.

-

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of an ADC prepared using the protocols described above. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Typical Value |

| Linker-Payload Synthesis | Overall Yield | 30 - 50% |

| Antibody Conjugation | Protein Recovery | > 90% |

| Purification (HIC) | ADC Recovery | 70 - 85% |

Table 2: ADC Characterization Data

| Parameter | Method | Typical Result |

| Average DAR | HIC-UV | 3.5 - 4.0 |

| UV-Vis | 3.6 | |

| LC-MS | 3.8 | |

| Purity (monomer) | SEC-HPLC | > 98% |

| Aggregation | SEC-HPLC | < 2% |

| Free Drug Level | RP-HPLC | < 1% |

Mechanism of Action: Cathepsin B Cleavage

The Phe-Lys dipeptide sequence within the linker is specifically recognized and cleaved by cathepsin B, a lysosomal protease. This cleavage occurs after the ADC has been internalized by the target cell and trafficked to the lysosome.

Upon cleavage of the amide bond between lysine (B10760008) and the PAB spacer, the resulting p-aminobenzyl carbamate (B1207046) is unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, active cytotoxic payload, along with carbon dioxide and an aza-quinone methide by-product.[2] This precise and efficient release mechanism is crucial for the therapeutic efficacy of the ADC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Phe-Lys(Trt)-PAB-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics, and their efficacy is highly dependent on the purity and homogeneity of the drug-linker component. The Fmoc-Phe-Lys(Trt)-PAB moiety is a cathepsin B-cleavable linker system frequently employed in ADC development.[1] This application note provides a detailed protocol for the purification of a model this compound-drug conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of peptide-drug conjugates.

This document outlines the materials and methods, a step-by-step experimental protocol, and illustrative data for the purification of a representative this compound-auristatin conjugate. The auristatins are potent anti-tubulin agents commonly used as payloads in ADCs.

Experimental Workflow

The overall workflow for the purification of the this compound-drug conjugate is depicted in the following diagram.

Caption: Workflow for the purification of this compound-drug conjugates.

Materials and Methods

Materials

-

Crude this compound-Auristatin Conjugate

-

HPLC Grade Acetonitrile (ACN)

-

HPLC Grade Water

-

Trifluoroacetic Acid (TFA)

-

Dimethyl Sulfoxide (DMSO)

-

0.22 µm Syringe Filters

Instrumentation

-

Preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.

-

Analytical HPLC system with a UV-Vis detector.

-

C18 Reverse-Phase Preparative HPLC Column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

C18 Reverse-Phase Analytical HPLC Column (e.g., 5 µm particle size, 150 x 4.6 mm)

-

Lyophilizer

Experimental Protocols

Sample Preparation

-

Dissolve the crude this compound-drug conjugate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

-

Dilute the stock solution with Mobile Phase A (see section 4.2) to a final concentration suitable for injection (e.g., 5-10 mg/mL).

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Purification

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at a flow rate of 15 mL/min.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

-